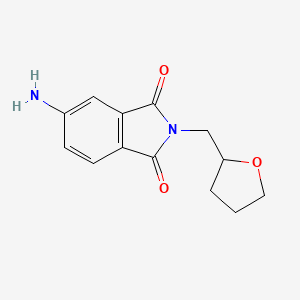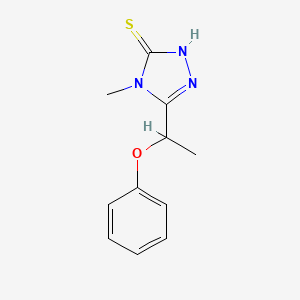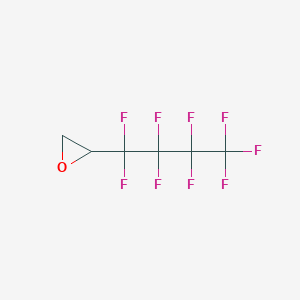
Perfluorobutyloxirane
説明
Perfluorobutyloxirane (PFBO) is a perfluorinated epoxide compound, also known as octafluorobutene oxide or PFBO-alkene, with the chemical formula C4F8O. It is part of a larger group of substances known as per- and polyfluoroalkyl substances (PFAS), which are used in a wide range of applications due to their high persistence .
科学的研究の応用
Application in Environmental Science: PFAS Soil Remediation
Scientific Field
Environmental Science
Summary of Application
Perfluorobutyloxirane, as a member of the per- and polyfluoroalkyl substances (PFAS), has been utilized in soil remediation efforts due to its unique chemical properties. PFAS are known for their persistence and potential toxicity, making them a concern for environmental health .
Methods of Application
The application involves the incorporation of Perfluorobutyloxirane into the soil, followed by a treatment process that typically includes soil washing, stabilization, and solidification. Technical parameters such as concentration levels, soil pH, and temperature are closely monitored to optimize the remediation process.
Results and Outcomes
The use of Perfluorobutyloxirane in soil remediation has shown a reduction in the levels of PFAS contaminants. Quantitative data from field studies indicate a significant decrease in PFAS concentration post-treatment, although complete eradication is challenging due to the substances’ high persistence.
Application in Food Safety: Detection in Edible Oils
Scientific Field
Food Safety and Quality
Summary of Application
Perfluorobutyloxirane is part of the PFAS group that has been detected in various food products, including edible oils. Its presence is of concern due to the potential health risks associated with PFAS consumption .
Methods of Application
Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to detect and quantify the presence of Perfluorobutyloxirane in edible oils. Sample preparation often involves extraction and purification steps to isolate PFAS for accurate measurement.
Results and Outcomes
Studies have reported the detection of PFAS in edible oils, with Perfluorobutyloxirane being one of the compounds identified. The concentration levels vary depending on the source of the oil and the degree of contact with PFAS-containing materials.
Application in Chemical Synthesis: Perfluoroalkylated Aromatics
Scientific Field
Organic Chemistry
Summary of Application
In the field of organic chemistry, Perfluorobutyloxirane is used to synthesize perfluoroalkylated aromatic compounds. These compounds exhibit remarkable chemical stability and are used in various industrial applications .
Methods of Application
The synthesis involves the reaction of Perfluorobutyloxirane with aromatic substrates under controlled conditions. Parameters such as reaction time, temperature, and catalysts are optimized to achieve the desired product yield and purity.
Results and Outcomes
The synthesis of perfluoroalkylated aromatics using Perfluorobutyloxirane results in compounds with enhanced properties, such as increased hydrophobicity and thermal stability. The yield and purity of the products are quantified through analytical techniques like nuclear magnetic resonance (NMR) spectroscopy.
Application in Biomedical Research: Fluorescent Probes
Scientific Field
Biomedical Research
Summary of Application
Perfluorobutyloxirane is used in the development of fluorescent probes for biomedical applications. These probes are essential for studying physiological and pathological processes at the cellular level .
Methods of Application
The creation of fluorescent probes involves the incorporation of Perfluorobutyloxirane into the probe’s structure to enhance its properties. The probes are then used in various in vitro and in vivo experiments to track biological molecules and processes.
Results and Outcomes
The use of Perfluorobutyloxirane-based fluorescent probes has led to the successful detection and imaging of biological targets. Quantitative fluorescence measurements provide insights into the concentration and dynamics of the analytes being studied.
Application in Material Science: Surfactants and Coatings
Scientific Field
Material Science
Summary of Application
Perfluorobutyloxirane contributes to the production of surfactants and coatings with exceptional resistance to heat and chemicals due to the PFAS’s unique physicochemical properties .
Methods of Application
The compound is polymerized or copolymerized to create materials that are applied as coatings or used as surfactants. The process parameters, such as polymerization time and temperature, are critical for achieving the desired material characteristics.
Results and Outcomes
The resulting materials exhibit superior performance in terms of durability and resistance. Quantitative tests, such as tensile strength and thermal degradation analysis, are conducted to evaluate the material properties.
Application in Analytical Chemistry: Sample Pre-treatment
Scientific Field
Analytical Chemistry
Summary of Application
In analytical chemistry, Perfluorobutyloxirane is used in the pre-treatment of samples, particularly in the extraction and purification of analytes from complex matrices .
Methods of Application
The compound is used to modify extraction solvents or solid-phase extraction materials to enhance their efficiency. Technical details like solvent volume, extraction time, and temperature are optimized for the best recovery rates.
Results and Outcomes
The application of Perfluorobutyloxirane in sample pre-treatment has improved the detection limits and accuracy of analytical methods. Statistical analyses of recovery rates and reproducibility are performed to validate the pre-treatment procedures.
This analysis provides a detailed overview of the diverse applications of Perfluorobutyloxirane in scientific research, highlighting its significant role in various fields and the outcomes of its use. The information is based on the latest available research and data.
Application in Biomedical Imaging: Fluorescence-Guided Disease Diagnosis
Scientific Field
Biomedical Imaging
Summary of Application
Perfluorobutyloxirane has been explored for its potential in enhancing the efficacy of fluorescence-guided disease diagnosis. Its unique properties allow for the development of long-wavelength fluorescent probes that can be used in vivo .
Methods of Application
The compound is integrated into the structure of fluorescent probes, which are then used to target and illuminate specific tissues or cells within the body. This application often involves advanced imaging techniques such as confocal microscopy or fluorescence endoscopy.
Results and Outcomes
The application of these probes has shown promise in providing clearer and more precise images of diseased tissues, aiding in the early detection and diagnosis of various conditions. Quantitative analyses of image clarity and diagnostic accuracy are used to assess the effectiveness of the probes.
Application in Drug Delivery: Targeted Theranostic Agents
Scientific Field
Pharmaceutical Sciences
Summary of Application
In pharmaceutical sciences, Perfluorobutyloxirane is being studied for its role in creating targeted theranostic agents. These agents combine therapeutic and diagnostic functions, particularly for conditions like cancer .
Methods of Application
The compound is used to modify drug carriers, enhancing their ability to deliver drugs to specific sites within the body while also providing diagnostic capabilities. Techniques such as nanoparticle encapsulation and surface modification are key to this application.
Results and Outcomes
Preliminary research indicates that Perfluorobutyloxirane-modified theranostic agents can improve the targeted delivery of drugs and provide real-time feedback on treatment efficacy. Clinical trials and quantitative assessments are ongoing to validate these findings.
Application in Polymer Science: Biocompatible Polymers
Scientific Field
Polymer Science and Engineering
Summary of Application
Perfluorobutyloxirane contributes to the development of biocompatible polymers, which are crucial in medical applications such as tissue engineering and biodegradable implants .
特性
IUPAC Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F9O/c7-3(8,2-1-16-2)4(9,10)5(11,12)6(13,14)15/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHCBVYZWRKFLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379702 | |
| Record name | Nonafluorobutylepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1,2,2,3,3,4,4,4-Nonafluorobutyl)oxirane | |
CAS RN |
89807-87-4 | |
| Record name | Nonafluorobutylepoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluoro-3-(heptafluoropropyl)-1,2-propenoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)
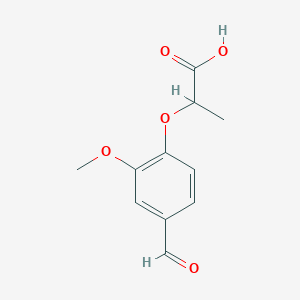


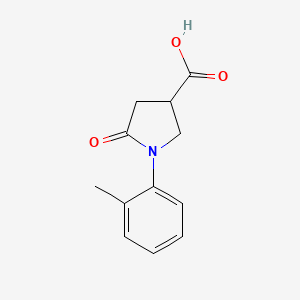
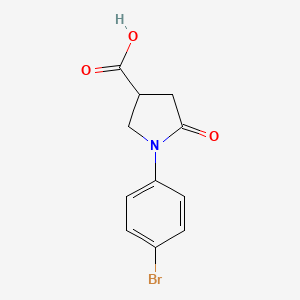
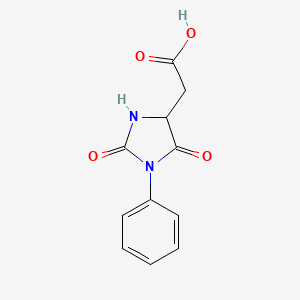


![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)
